Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a fluorine atom, and a sulfamoyl group attached to a trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Sulfamoyl Group: This step involves the reaction of the benzothiophene intermediate with a sulfamoyl chloride derivative.
Coupling with the Trimethoxyphenyl Ring: The final step involves a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring its effects on various biological pathways, including its role as an inhibitor of heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR).
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as Hsp90 and TrxR. By binding to these proteins, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation . The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural motifs.
Uniqueness
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate stands out due to its combination of a benzothiophene core with a trimethoxyphenyl group, which imparts unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO7S2/c1-5-29-20(23)18-19(16-12(21)7-6-8-15(16)30-18)31(24,25)22-11-9-13(26-2)17(28-4)14(10-11)27-3/h6-10,22H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOWXTVVMFORNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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